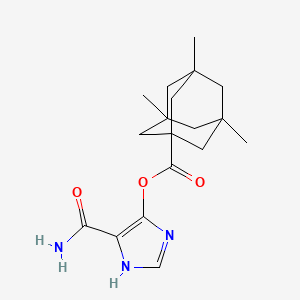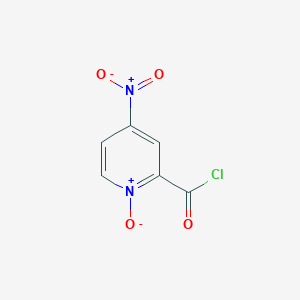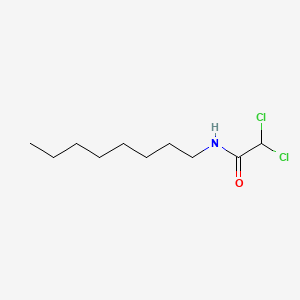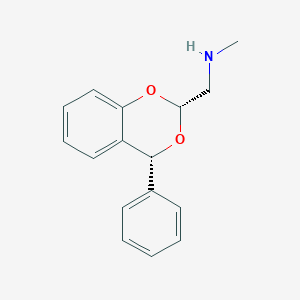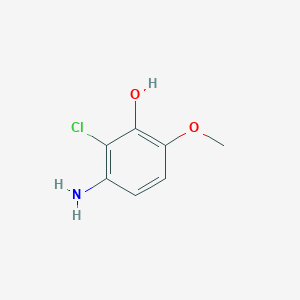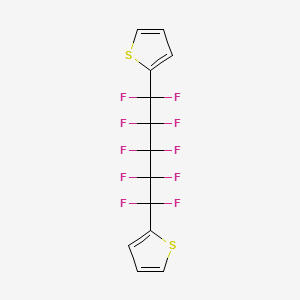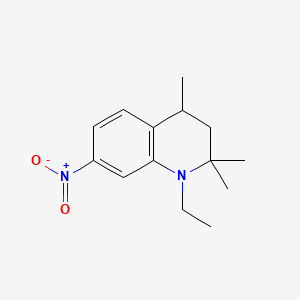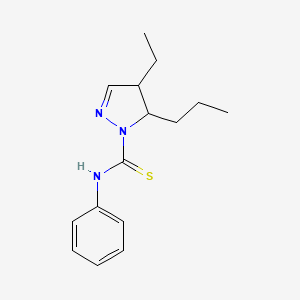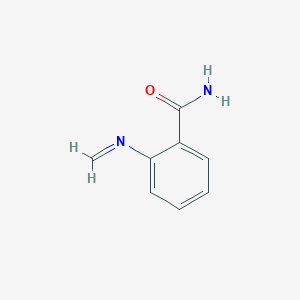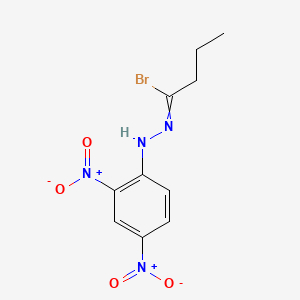
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.12 g/mol . It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazonoyl bromide moiety. This compound is known for its applications in various scientific research fields, including chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
化学反应分析
Types of Reactions
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Aqueous sodium hydroxide, primary or secondary amines in organic solvents.
Major Products Formed
Oxidation: Formation of dinitrophenylbutanoic acid derivatives.
Reduction: Formation of 2,4-diaminophenylbutanehydrazonoyl bromide.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用机制
The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .
相似化合物的比较
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide can be compared with other similar compounds, such as:
N-(2,4-dinitrophenyl)butanehydrazonoyl chloride: Similar structure but with a chloride group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl iodide: Similar structure but with an iodide group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl fluoride: Similar structure but with a fluoride group instead of bromide.
The uniqueness of this compound lies in its specific reactivity and the stability conferred by the bromide group, making it suitable for certain applications where other halides may not be as effective .
属性
分子式 |
C10H11BrN4O4 |
|---|---|
分子量 |
331.12 g/mol |
IUPAC 名称 |
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3 |
InChI 键 |
XIGXIEGQYHTJEE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


